molecular formula C14H30O B12579455 (S)-11-Methyl-1-tridecanol CAS No. 621359-56-6

(S)-11-Methyl-1-tridecanol

Cat. No.: B12579455
CAS No.: 621359-56-6
M. Wt: 214.39 g/mol
InChI Key: JUUOFNCQBGAUSU-AWEZNQCLSA-N
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Description

(S)-11-Methyl-1-tridecanol is a chiral alcohol with the molecular formula C14H30O. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the eleventh carbon of a tridecane chain, with a methyl group (-CH3) substituent at the same position. The “(S)” denotes the specific stereochemistry of the molecule, indicating that it is the “S” enantiomer, which refers to its spatial configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-11-Methyl-1-tridecanol typically involves the use of chiral catalysts or chiral starting materials to ensure the correct stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. For example, the reduction of (S)-11-Methyl-1-tridecanone with a chiral borane reagent can yield this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. These processes are optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: (S)-11-Methyl-1-tridecanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Further reduction can convert the alcohol into an alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.

Major Products:

    Oxidation: (S)-11-Methyl-1-tridecanone or (S)-11-Methyl-1-tridecanal.

    Reduction: (S)-11-Methyltridecane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(S)-11-Methyl-1-tridecanol has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound can be used in studies of enzyme specificity and stereochemistry.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-11-Methyl-1-tridecanol depends on its specific application. In biological systems, it may interact with enzymes or receptors in a stereospecific manner, influencing biochemical pathways. The hydroxyl group can form hydrogen bonds with active sites of enzymes, affecting their activity and function.

Comparison with Similar Compounds

    ®-11-Methyl-1-tridecanol: The enantiomer of (S)-11-Methyl-1-tridecanol, with opposite stereochemistry.

    11-Methyl-1-tridecanone: The oxidized form of the alcohol.

    11-Methyltridecane: The fully reduced form of the alcohol.

Uniqueness: this compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions in chemical and biological systems. The presence of the chiral center makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

CAS No.

621359-56-6

Molecular Formula

C14H30O

Molecular Weight

214.39 g/mol

IUPAC Name

(11S)-11-methyltridecan-1-ol

InChI

InChI=1S/C14H30O/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15/h14-15H,3-13H2,1-2H3/t14-/m0/s1

InChI Key

JUUOFNCQBGAUSU-AWEZNQCLSA-N

Isomeric SMILES

CC[C@H](C)CCCCCCCCCCO

Canonical SMILES

CCC(C)CCCCCCCCCCO

Origin of Product

United States

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